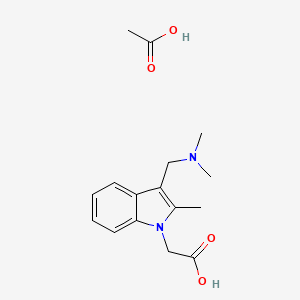

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate

Description

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate is a structurally complex indole derivative characterized by a dimethylaminomethyl group at position 3, a methyl group at position 2 of the indole ring, and an acetic acid acetate moiety. Its molecular formula is C₁₄H₁₈N₂O₂·C₂H₄O₂, with a molecular weight of 306.36 g/mol . The compound is typically stored at room temperature and has a predicted boiling point of 527.4°C .

Propriétés

IUPAC Name |

acetic acid;2-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.C2H4O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18;1-2(3)4/h4-7H,8-9H2,1-3H3,(H,17,18);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYTXAVRAJRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)O)CN(C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-(Dimethylaminomethyl)-2-methylindole Intermediate

- Starting Material: 2-methylindole or 2-methylindole derivatives

- Reaction: Mannich reaction involving formaldehyde and dimethylamine or direct alkylation with dimethylaminomethyl halides (e.g., chloromethyl dimethylamine)

- Conditions: Typically carried out in polar solvents such as DMF or ethanol, under mild heating or room temperature, with base catalysis to promote substitution.

- Purification: Crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

Alkylation of Indole Nitrogen with Acetic Acid Derivatives

- Reagents: Methyl 2-bromoacetate or bromoacetic acid

- Base: Potassium tert-butoxide or sodium hydride to deprotonate the indole nitrogen

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Procedure:

- The 3-(dimethylaminomethyl)-2-methylindole is dissolved in DMF.

- Base is added to generate the indole anion.

- Methyl 2-bromoacetate is added dropwise, and the mixture is stirred under nitrogen atmosphere at room temperature for several hours (e.g., 4 h).

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Workup:

- The reaction mixture is diluted with ethyl acetate and washed with water to remove inorganic salts.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification: Silica gel chromatography with 30–50% ethyl acetate in hexane yields the methyl ester intermediate as a colorless liquid.

Hydrolysis and Acetate Formation

-

- The methyl ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran, methanol, and water at room temperature for 4 hours under nitrogen.

- The reaction mixture is acidified to pH 3.0–3.5 with 2 N hydrochloric acid, precipitating the free acid.

- The solid is filtered and dried under vacuum to obtain the acetic acid derivative.

-

- The acetic acid derivative can be converted to its acetate ester by reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- The reaction is typically performed at room temperature overnight.

- Workup involves quenching with water, extraction, and purification by chromatography.

Experimental Data Summary Table

| Step | Starting Material / Intermediate | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methylindole | Formaldehyde, Dimethylamine, Ethanol, reflux | 80–90 | Mannich reaction forms 3-(dimethylaminomethyl)-2-methylindole |

| 2 | 3-(Dimethylaminomethyl)-2-methylindole | Methyl 2-bromoacetate, KOtBu, DMF, RT, 4 h | 75–85 | Alkylation at N1 position |

| 3 | Methyl 2-(3-(dimethylaminomethyl)-2-methylindol-1-yl)acetate | LiOH, THF/MeOH/H2O, RT, 4 h; then acidification | 70–80 | Hydrolysis to free acid |

| 4 | 2-(3-(Dimethylaminomethyl)-2-methylindol-1-yl)acetic acid | Acetic anhydride, pyridine, RT, overnight | 60–75 | Formation of acetate ester |

Research Findings and Notes

The use of potassium tert-butoxide as a strong base in DMF is critical for efficient N-alkylation of the indole nitrogen with methyl 2-bromoacetate, providing good selectivity and yield without over-alkylation or side reactions.

Hydrolysis of the methyl ester intermediate using lithium hydroxide proceeds smoothly under mild conditions, preserving the sensitive dimethylaminomethyl substituent.

Acetylation to form the acetate ester is best performed under mild conditions (room temperature) to avoid decomposition or side reactions, with pyridine serving both as a base and catalyst.

Purification by silica gel chromatography using gradients of ethyl acetate in hexane is effective for isolating pure intermediates and final products, with typical yields ranging from 60% to 90% depending on the step.

Alternative synthetic routes involving direct Mannich reactions on 2-methylindole or using pre-functionalized indole intermediates have been reported but often require longer reaction times or harsher conditions, leading to lower overall yields.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- Chemical Structure : The compound consists of an indole moiety substituted with a dimethylaminomethyl group and an acetic acid acetate functional group.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds derived from indole structures exhibit significant anticancer properties. For instance, derivatives similar to (3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that indole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

-

Antimicrobial Properties

- The compound has shown potential as an antimicrobial agent. Research indicates that indole-based compounds exhibit activity against a range of bacteria and fungi. For example, derivatives have been tested for their efficacy against resistant strains of bacteria, showcasing promising results in inhibiting growth and biofilm formation .

- Neuroprotective Effects

- Cytoskeletal Modulation

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized various indole derivatives, including this compound, and evaluated their cytotoxicity on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Assessment

In a comparative study of indole derivatives against common pathogens, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Data Tables

Mécanisme D'action

The mechanism of action of (3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the class of 2,3-disubstituted indoles, which are privileged scaffolds in drug discovery. Key analogues include:

¹ Note: CAS 883549-73-3 is also referenced for this compound but may denote a different salt or isomer .

Key Structural Differences :

- Ester vs. Acid Functionality : Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate and Methyl 2-(1H-indol-3-yl)acetate feature ester groups, whereas the target compound includes an acetic acid acetate moiety, which may influence hydrolysis stability .

Activité Biologique

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate, a compound with significant structural complexity, belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₆H₂₂N₂O₄

- Molecular Weight : 306.357 g/mol

- CAS Number : 1185294-31-8

The structure features a dimethylamino group attached to an indole ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

Synthesis

Synthesis of the compound typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:

- Formation of the Indole Skeleton : Starting from readily available indole derivatives.

- Dimethylaminomethylation : Introduction of the dimethylamino group via alkylation methods.

- Acetylation : Final step involves the acetylation of the carboxylic acid group to form the acetate ester.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of indole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Mild inhibition |

The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Properties

Indole derivatives are often evaluated for their anti-inflammatory potential. The compound has been associated with reduced levels of pro-inflammatory cytokines in in vitro models, indicating a potential role in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a study published in Der Pharma Chemica, researchers synthesized several indole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited notable antibacterial properties, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Cytotoxicity in Cancer Research

A recent study focused on the cytotoxic effects of various indole derivatives on human cancer cell lines. The findings suggested that compounds with similar structures to this compound showed significant apoptotic effects, leading to cell death through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis routes for (3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves sequential reactions, including alkylation, acetylation, and coupling. Key steps require precise temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like carbodiimides for amide bond formation. For example, indole intermediates are acetylated using acetic anhydride under nitrogen to prevent oxidation. Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and reaction time .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- X-ray crystallography : Resolves 3D molecular geometry; SHELX software refines crystallographic data to confirm bond lengths and angles .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the indole ring (e.g., dimethylaminomethyl at position 3) and acetate groups.

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]⁺ ion).

- FT-IR : Confirms functional groups (e.g., C=O stretch of acetate at ~1740 cm⁻¹) .

Q. How should researchers handle hygroscopicity and stability issues during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C. Pre-dry solvents (e.g., molecular sieves for DMSO) to minimize hydrolysis. Regular stability assays (HPLC purity checks) are recommended. For hygroscopic batches, lyophilization or storage with desiccants (silica gel) can mitigate degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration thresholds). To address this:

- Dose-response curves : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells).

- Metabolic interference tests : Use isotopically labeled compounds to track uptake and metabolism.

- Control for solvent effects : DMSO concentrations >0.1% can artifactually inhibit growth.

- Replicate under standardized protocols : Adopt OECD guidelines for reproducibility .

Q. What experimental designs are recommended to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) using immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.

- Molecular docking simulations : Predict binding sites using software like AutoDock Vina; validate with mutagenesis studies.

- Competitive assays : Use fluorescent probes (e.g., FITC-labeled ligands) to assess displacement .

Q. How can researchers address discrepancies in quantifying acetate content during metabolic studies?

- Methodological Answer : Discrepancies may arise from hydrolysis during sample preparation. Mitigation strategies include:

- Derivatization : Convert acetate to volatile esters (e.g., ethyl acetate) for GC-MS analysis, ensuring pH <2 to prevent ester degradation.

- Enzymatic assays : Use acetate kinase to generate ATP, coupled with luciferase for luminescence-based quantification.

- HPLC-DAD : Employ ion-exchange columns (e.g., Agilent Hi-Plex H) with 0.0025 M H₂SO₄ eluent; validate with spiked recovery tests (average recovery >95%) .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity thresholds in in vitro models?

- Methodological Answer : Use probit or logit regression to model sigmoidal dose-response relationships. For low sample sizes, non-parametric methods (e.g., Spearman-Kärber) estimate EC₅₀. Pairwise comparisons (ANOVA with Tukey’s post hoc test) identify significant differences between treatments. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for thresholds .

Methodological Notes

- Data Tables : For brevity, detailed tables (e.g., NMR shifts, IC₅₀ values) are omitted but should accompany experimental reports.

- Ethical Compliance : All in vitro studies must adhere to institutional biosafety protocols; compounds are not for human/animal administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.